N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-23-13(9-12(22-23)11-5-3-2-4-6-11)16(25)19-10-14-20-21-15-17(26)18-7-8-24(14)15/h2-9H,10H2,1H3,(H,18,26)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDBTDGVXLKPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the pyrazole ring. Key steps include:
Formation of the Triazolopyrazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyrazole Ring: This step requires the use of specific reagents and catalysts to ensure the correct orientation and bonding.
Final Assembly: The final step involves the coupling of the triazolopyrazine and pyrazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Neurokinin Receptor Antagonism
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has been identified as a selective antagonist of the neurokinin-3 receptor (NK3R). This receptor is implicated in various physiological processes such as:
- Pain perception
- Anxiety
- Depression
Antagonism of NK3R may provide therapeutic benefits in treating anxiety disorders and depression, as studies have shown that modulation of this receptor can influence mood and emotional responses .
Anticancer Potential
Research indicates that compounds containing the pyrazole moiety exhibit anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) .
Drug Design
The unique properties of this compound make it a valuable candidate for drug design:
- Modification potential : The presence of reactive functional groups allows for structural modifications that can enhance pharmacokinetic properties or biological activity.
| Modification | Expected Outcome |
|---|---|
| Hydroxyl group substitution | Improved solubility |
| Carboxamide modifications | Enhanced receptor binding affinity |
Inhibitory Activity
The compound exhibits potential inhibitory activity against enzymes such as human renin, which plays a crucial role in blood pressure regulation. This suggests possible applications in treating hypertension .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on NK3R Antagonists : A study demonstrated that derivatives of this compound effectively reduced anxiety-like behaviors in animal models by antagonizing NK3R .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines and found promising results indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Carboxamide Derivatives
A closely related compound, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (), replaces the pyrazole ring with a 1,2,3-triazole. Synthesis of such analogs typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated amide coupling, as seen in .
Pyrrolo-Triazolopyrazine Derivatives
Compounds like 1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine () feature fused pyrrolo-triazolopyrazine systems. These analogs prioritize substituent diversity on the pyrrolidine ring, which may modulate pharmacokinetic properties. Synthesis involves multistep heterocyclization and Suzuki coupling, differing from the target compound’s pyrazole-focused route .
Pyrazole Carboxamides
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p), which share the pyrazole carboxamide motif but lack the triazolopyrazine core. These compounds are synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71%, comparable to methods for the target compound .
Physicochemical Properties
Key Observations :
- Chloro and fluoro substituents (e.g., 3a, 3d) increase melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .
- The target compound’s 8-hydroxy group may reduce lipophilicity compared to halogenated derivatives, improving aqueous solubility.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.29 g/mol. The structure features a triazolo-pyrazine core with multiple functional groups that enhance its biological activity.
Target Proteins and Pathways
The compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli , suggesting it interacts with bacterial proteins or enzymes essential for growth and survival. Its mechanism likely involves interference with critical biochemical pathways in bacteria, leading to their inhibition .
Anticancer Potential
Recent studies indicate that this compound may also act as an anticancer agent by inhibiting receptor tyrosine kinases such as c-Met and VEGFR-2, which are involved in cell growth and angiogenesis. The compound may compete with natural ligands for binding to these receptors, thereby inhibiting their activity and potentially affecting tumor growth .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
1. Antibacterial Activity
A study demonstrated the compound's effectiveness against gram-positive and gram-negative bacteria. It was found to disrupt essential metabolic processes in bacteria, leading to cell death. The minimum inhibitory concentration (MIC) values were reported as significantly lower than those of standard antibiotics.
2. Anticancer Efficacy
In vitro studies evaluated the compound's cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values indicating potent anticancer properties:
- MCF7: IC50 = 0.46 µM
- A549: IC50 = 26 µM
These results suggest that the compound may serve as a promising candidate for further development in cancer therapies .
3. Anti-inflammatory Effects
Research indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by inhibiting key inflammatory cytokines like TNF-α and IL-6. This compound showed comparable results to established anti-inflammatory drugs .
Q & A
Basic: What are the optimized synthetic routes for preparing this triazolopyrazine-pyrazole hybrid compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic condensation and functionalization. A representative approach includes:
Core Formation : Reacting 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C to activate the carboxyl group .
Triazolopyrazine Coupling : Introducing the 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine moiety via nucleophilic substitution. Evidence suggests using triazenylpyrazole precursors in THF with copper sulfate and sodium ascorbate for click chemistry-based cyclization .
Methylation/Hydroxylation : Final functionalization steps (e.g., methyl group introduction or hydroxylation) may require POCl3 or trifluoroethyl acetate in dioxane .
Critical Parameters : Reaction time (e.g., 24-hour reflux for cyclization ), solvent purity (DMF, THF), and catalyst selection (Cu(I) for triazole formation ). Yields typically range from 61–85% depending on purification (HPLC or column chromatography) .
Advanced: How can molecular docking elucidate potential biological targets for this compound?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to the compound’s heterocyclic cores. For example, 14-α-demethylase lanosterol (PDB: 3LD6) was validated for triazole derivatives via docking scores correlating with antifungal activity .
Software Setup : Use AutoDock Vina or Schrödinger Maestro. Protonate the protein, assign charges (AMBER/OPLS), and define the active site (e.g., heme-binding pocket for cytochrome P450 targets) .
Docking Validation : Compare binding poses with known inhibitors (e.g., fluconazole for 3LD6). Key interactions include:
- Hydrogen bonding between the 8-hydroxy group and heme propionate.
- π-π stacking of the phenylpyrazole with Phe residues .
Contradiction Analysis : If experimental IC50 values contradict docking scores (e.g., poor activity despite high affinity), assess solubility (logP >5 may limit bioavailability) or off-target effects via proteome-wide docking .
Basic: Which analytical techniques are essential for characterizing structural integrity and purity?
Methodological Answer:
1H/13C NMR : Confirm regiochemistry of triazole-pyrazole fusion. For example, the 8-hydroxy group in triazolo[4,3-a]pyrazine shows a deshielded singlet at δ 10.2–11.5 ppm in DMSO-d6 .
HPLC-MS : Assess purity (>95%) using a C18 column (ACN/H2O gradient). ESI-MS should match the molecular ion ([M+H]+ ~430–450 m/z for similar compounds) .
Elemental Analysis : Validate C/H/N ratios (e.g., C: 55–58%, H: 3–4%, N: 20–24% for analogous structures) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?
Methodological Answer:
Substituent Variation : Modify the 8-hydroxy group (e.g., replace with methoxy or trifluoromethyl ) and compare IC50 values. For example, trifluoromethyl analogs showed 10-fold higher kinase inhibition in pyrazolo[4,3-e]triazino pyrimidines .
Bioisosteric Replacement : Swap the pyrazole-5-carboxamide with thiazole or isoxazole to test target selectivity. highlights improved solubility with carboxylic acid derivatives .
Data Normalization : Account for assay variability (e.g., cell line differences) by cross-referencing multiple studies. For instance, triazole-pyrazole hybrids showed conflicting IC50 values in fungal vs. bacterial models due to membrane permeability differences .
Basic: How do reaction conditions influence yield during the final coupling step?
Methodological Answer:
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the triazolo-pyrazine amine. DMF increases coupling efficiency by 20% compared to DCM .
Catalyst Optimization : Copper(I) iodide (0.5 eq.) in THF improves triazole cyclization yields (61–77%) vs. CuSO4/ascorbate (50–61%) .
Temperature Control : Reflux (100°C) for 24 hours ensures complete imidazole-mediated coupling, while shorter durations (<12 h) leave 15–30% unreacted starting material .
Advanced: What computational strategies predict metabolic stability of this compound?
Methodological Answer:
Metabolite Identification : Use Schrödinger’s Metabolism Module or GLORYx to simulate Phase I oxidation. The 8-hydroxy group is prone to glucuronidation, while the pyrazole methyl may undergo CYP3A4-mediated demethylation .
ADME Profiling : Calculate physicochemical properties:
- logP : ~3.2 (moderate permeability, high plasma protein binding) .
- HBD/HBA : 2 H-bond donors (hydroxy and carboxamide), 6 H-bond acceptors.
In Silico Toxicity : Use DEREK or ProTox-II to flag mutagenicity risks (e.g., nitro groups in analogs from increase Ames test positivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
